Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate
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Overview
Description
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid and stable framework, while the trioxolane and cyclohexane moieties contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents . This process introduces methyl groups at all available bridgehead positions, resulting in high yields.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trioxolane moiety into alcohols or ethers.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or ethers .
Scientific Research Applications
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate involves its interaction with molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with specific enzymes or receptors, while the trioxolane moiety can undergo redox reactions that generate reactive oxygen species. These reactive species can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A simpler compound with a similar core structure but lacking the trioxolane and cyclohexane moieties.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Uniqueness
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate is unique due to its dispiro structure, which combines the stability of the adamantane core with the reactivity of the trioxolane and cyclohexane moieties.
Properties
Molecular Formula |
C19H28O5 |
---|---|
Molecular Weight |
336.4 g/mol |
InChI |
InChI=1S/C19H28O5/c1-21-17(20)10-12-3-2-4-18(11-12)22-19(24-23-18)15-6-13-5-14(8-15)9-16(19)7-13/h12-16H,2-11H2,1H3/t12-,13?,14?,15?,16?,18+,19?/m0/s1 |
InChI Key |
XTHHPJLXLRBZLO-XZYVIEPVSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Canonical SMILES |
COC(=O)CC1CCCC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Origin of Product |
United States |
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